molecular formula C8H16Si B3048598 5-Silaspiro[4.4]nonane CAS No. 176-51-2

5-Silaspiro[4.4]nonane

Cat. No.: B3048598
CAS No.: 176-51-2
M. Wt: 140.3 g/mol
InChI Key: FXRBQAKUIDSTTE-UHFFFAOYSA-N
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Description

5-Silaspiro[4.4]nonane is a sila-organic compound with the molecular formula C8H16Si, characterized by a silicon atom integrated into a spiro[4.4]nonane ring system. This structure is part of a class of compounds where silicon replaces a carbon atom, offering unique electronic and steric properties for advanced materials and synthetic chemistry research . The spiro[4.4]nonane scaffold is a versatile framework in organic chemistry. Recent scientific literature highlights the significant interest in synthesizing and functionalizing the spiro[4.4]nonane structure for creating functional organic molecules . This scaffold is investigated for its potential application in developing hole-transporting materials, natural product analogs, and specialized polymers . While direct applications of the silicon-containing variant are less documented, related oxygen-containing analogs, such as 1,7-dioxaspiro[4.4]nonanes, are found as key substructures in various natural products and biologically active compounds, indicating the general utility of this ring system . Researchers utilize this compound and its derivatives as novel building blocks or synthons in exploring new synthetic methodologies . Its rigid, three-dimensional structure makes it a candidate for developing new ligands for metal complexes and catalysts, as seen with other spiro[4.4]nonane derivatives used in chiral coordination chemistry . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-silaspiro[4.4]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16Si/c1-2-6-9(5-1)7-3-4-8-9/h1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRBQAKUIDSTTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[Si]2(C1)CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50555994
Record name 5-Silaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176-51-2
Record name 5-Silaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Silaspiro 4.4 Nonane and Analogs

Direct Synthetic Approaches

Direct methods aim to construct the spirocyclic framework in a single, efficient step, often from readily available starting materials.

One-Step Synthetic Routes to Spiro[4.4]nonane Derivatives

A notable one-step synthesis involves the reaction of dimethoxydichlorosilane or diethoxydichlorosilane (B1585041) with butadiene and magnesium in tetrahydrofuran (B95107) (THF). This approach yields 5-silaspiro[4.4]nona-2,7-diene, a related derivative, in moderate yields of 20.7% and 35.4%, respectively. researchgate.net Another direct method has been reported for the synthesis of 2,7-dimethyl-5-silaspiro[4.4]nona-2,7-diene. oup.com

Preparation from Dichloro(divinyl)silane Precursors

Dichloro(divinyl)silane serves as a key precursor for the synthesis of 5-silaspiro[4.4]nonane analogs. researchgate.netresearchgate.netlookchem.com By reacting dichloro(divinyl)silane with various alkynylating agents, dialkynyl(divinyl)silanes can be prepared. researchgate.netresearchgate.net These intermediates are then subjected to further reactions, such as hydroboration, to construct the spirocyclic system. researchgate.netresearchgate.net

Multistep Synthetic Strategies

Multistep strategies provide a more controlled and versatile approach to the synthesis of this compound and its derivatives, allowing for the introduction of a wider range of substituents and functionalities.

Hydroboration and Organoboration Reactions in Spirosilane Formation

A powerful strategy for constructing 5-silaspiro[4.4]nona-1,6-diene derivatives involves a combination of 1,2-hydroboration and intramolecular 1,1-organoboration reactions. researchgate.netresearchgate.net This sequence begins with the synthesis of dialkyn-1-yl(divinyl)silanes from dichloro(divinyl)silane. researchgate.netresearchgate.net These silanes are then treated with 9-borabicyclo[3.3.1]nonane (9-BBN). researchgate.netresearchgate.net

The hydroboration selectively occurs at the vinyl groups, followed by a rapid and quantitative intramolecular 1,1-carboboration, leading to the formation of a 1-silacyclopent-2-ene ring. researchgate.netresearchgate.net Repetition of this sequence on the second vinyl and alkynyl group results in the formation of the 5-silaspiro[4.4]nona-1,6-diene skeleton. researchgate.netresearchgate.net This method allows for the synthesis of axially chiral spirosilanes with substituents at the 1- and 6-positions and boryl groups at the 2- and 7-positions. researchgate.net Subsequent protodeborylation with acetic acid can remove the boryl groups, yielding the corresponding 1,6-disubstituted 5-silaspiro[4.4]nona-1,6-dienes. researchgate.netresearchgate.net

This versatile methodology has been explored with various substituents on the alkynyl group, demonstrating its broad applicability. researchgate.net The reaction progress and the structures of the resulting spirosilanes have been extensively characterized using multinuclear NMR spectroscopy (¹H, ¹¹B, ¹³C, ²⁹Si NMR) and, in some cases, X-ray crystallography. researchgate.netuni-bayreuth.de

Table 1: Examples of 5-Silaspiro[4.4]nona-1,6-diene Derivatives Synthesized via Hydroboration/Organoboration

Starting Dialkynyl(divinyl)silane (R group on alkyne)Product after Hydroboration/Carboboration
t-Butyl2,7-bis(9-BBN)-1,6-di-t-butyl-5-silaspiro[4.4]nona-1,6-diene
p-Tolyl2,7-bis(9-BBN)-1,6-di-p-tolyl-5-silaspiro[4.4]nona-1,6-diene
3-Thienyl2,7-bis(9-BBN)-1,6-di-(3-thienyl)-5-silaspiro[4.4]nona-1,6-diene
CH₂NMe₂2,7-bis(9-BBN)-1,6-bis(dimethylaminomethyl)-5-silaspiro[4.4]nona-1,6-diene

Data sourced from ResearchGate. researchgate.net

Cycloaddition Reactions for Spirocyclic Silane (B1218182) Construction

Cycloaddition reactions represent another effective strategy for constructing spirocyclic silane frameworks. While specific examples for the direct synthesis of this compound via this method are less common in the provided results, the general utility of cycloaddition reactions in forming carbo- and heterocycles is well-established. nih.gov These reactions, particularly those catalyzed by transition metals, offer a powerful means for the rapid assembly of complex molecular architectures from simple starting materials. researchgate.net For instance, phosphine-catalyzed cascade reactions involving vinyl oxiranes have been used to construct spiro-2(3H)-furanone scaffolds, demonstrating the potential of cycloaddition strategies in synthesizing spirocyclic systems. acs.org Similarly, enantioselective 1,3-dipolar cycloadditions have been employed to create spirocyclic lactams. nih.gov

Derivatization of Pre-existing Spirosilane Scaffolds

Once the basic this compound framework is established, further derivatization can be carried out to introduce a variety of functional groups. For example, derivatives of 2,7-dimethyl-5-silaspiro[4.4]nona-2,7-diene have been synthesized, including this compound-3,8-diol. oup.com The ability to modify a pre-existing spirosilane scaffold allows for the fine-tuning of its chemical and physical properties for specific applications. This approach is common in the development of functional molecules, where a core scaffold is systematically derivatized to explore structure-activity relationships. researchgate.netfrontiersin.orgmdpi.com

Synthesis via N-Heterocyclic Silylenes and Other Reactive Intermediates

The synthesis of spirosilanes can be achieved through the use of reactive divalent silicon species known as silylenes. These silicon analogs of carbenes can undergo insertion and addition reactions to form cyclic and spirocyclic structures.

One notable synthesis produces a this compound derivative through the reaction of an isolable dialkylsilylene with (chloromethyl)cyclopropane. researchgate.netoup.comfishersci.caresearchgate.netevitachem.com In this process, the highly reactive silylene intermediate facilitates the construction of the spirocyclic system. The activation of the carbon-chlorine bond, potentially through complexation with the silylene, is thought to enable the subsequent nucleophilic attack required for ring formation. researchgate.netoup.comresearchgate.net This reaction underscores the utility of reactive silylene intermediates in accessing complex silicon-containing architectures. researchgate.netoup.comresearchgate.net

While this specific example utilizes a dialkylsilylene, N-heterocyclic silylenes (NHSis) represent another important class of stable silylenes with well-documented reactivity. goettingen-research-online.de NHSis are known to react with various substrates through insertion into σ-bonds (such as O-H, Si-H, and Si-Cl) and addition across π-bonds, forming a range of silacycles. goettingen-research-online.deresearchgate.net Their ambiphilic nature, possessing both nucleophilic and electrophilic character at the silicon center, allows them to participate in diverse transformations, including the formation of silicon-centered spirocyclic compounds by reacting with molecules like benzoylpyridine and diisopropyl azodicarboxylate. goettingen-research-online.de

Table 1: Synthesis of a this compound Derivative via a Reactive Silylene Intermediate

Reactant 1Reactant 2ProductReference
Isolable Dialkylsilylene(Chloromethyl)cyclopropaneThis compound derivative researchgate.netoup.comfishersci.caresearchgate.net

Formation through Rearrangement Processes

Molecular rearrangements are a powerful tool in organic and organometallic synthesis, enabling the construction of complex cyclic systems from simpler precursors. For silaspirocycles, rearrangements involving boron- and silicon-containing intermediates are particularly effective.

A key strategy for synthesizing 5-silaspiro[4.4]nona-1,6-diene derivatives involves a sequence of 1,2-hydroboration followed by an intramolecular 1,1-carboboration rearrangement. researchgate.net This method starts with dialkynyl(divinyl)silanes, which are treated with 9-borabicyclo[3.3.1]nonane (9-BBN). researchgate.net The 1,2-hydroboration occurs selectively at one of the vinyl groups, creating a boryl-substituted intermediate. researchgate.net This intermediate then undergoes a rapid and essentially quantitative intramolecular 1,1-organoboration (a type of carboboration), where a carbon group migrates from silicon to boron, forming a 1-silacyclopent-2-ene ring. researchgate.net Repeating this sequence with the second vinyl group leads to the formation of the spirocyclic 5-silaspiro[4.4]nona-1,6-diene skeleton. researchgate.net The resulting products are axially chiral and bear boryl groups, which can be subsequently removed via protodeborylation with acetic acid. researchgate.net

Table 2: Synthesis of 5-Silaspiro[4.4]nona-1,6-diene Derivatives via Hydroboration-Carboboration Rearrangement

Starting MaterialReagentKey RearrangementProductReference
Dialkynyl(divinyl)silanes9-Borabicyclo[3.3.1]nonane (9-BBN)Intramolecular 1,1-OrganoborationAxially chiral 5-silaspiro[4.4]nona-1,6-diene derivatives researchgate.net

A specific type of rearrangement in organosilicon chemistry is the formal insertion of a methylene (B1212753) group into a silicon-carbon bond. This process can lead to ring expansion, providing a route to larger cyclic and spirocyclic silanes.

While not documented specifically for this compound itself, a clear example of this transformation has been demonstrated in a related spirosilane system. researchgate.netnih.govresearchgate.netmdpi.com In this reported work, a pentacoordinate chloromethylsilicate, derived from a spirosilane containing Martin's ligands, undergoes rearrangement when treated with a Lewis acid like magnesium(II) bromide. researchgate.netnih.govmdpi.com This Lewis acid promotes the formal insertion of the methylene unit from the chloromethyl group into a silicon-aromatic carbon (Si-CAr) bond. researchgate.netnih.govmdpi.com The reaction results in a ring-expanded, new tetravalent spirosilane containing a six-membered ring instead of the original five-membered ring. researchgate.netnih.govmdpi.com This rearrangement can also be initiated by the addition of a Lewis base. researchgate.netnih.gov DFT calculations have been used to study the mechanism of this methylene insertion rearrangement under both acidic and basic conditions. researchgate.netnih.gov This reaction highlights a sophisticated rearrangement pathway for modifying spirosilane structures. researchgate.netnih.govresearchgate.netmdpi.com

Advanced Spectroscopic and Crystallographic Characterization of 5 Silaspiro 4.4 Nonane Structures

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR spectroscopy stands as a cornerstone in the characterization of 5-silaspiro[4.4]nonane compounds, offering a wealth of information about their structure and dynamics in solution. researchgate.net

The analysis of ¹H, ¹³C, and ²⁹Si NMR spectra provides a detailed electronic picture of the this compound framework. The chemical shifts are sensitive to the substituents on the spirocyclic system and the conformation of the five-membered rings.

¹H and ¹³C NMR spectra are instrumental in mapping the organic periphery of the molecule. The chemical shifts of the protons and carbons in the cyclopentyl rings are influenced by their proximity to the central silicon atom and any functional groups present. For instance, in derivatives of 5-silaspiro[4.4]nona-1,6-diene, the vinylic protons and carbons exhibit characteristic resonances that are shifted by the presence of boryl or other substituents. researchgate.net

²⁹Si NMR spectroscopy is particularly diagnostic for the central silicon atom. The ²⁹Si chemical shift is highly sensitive to the coordination number and the nature of the substituents at the silicon center. In this compound derivatives, the silicon atom is typically tetracoordinate, and its resonance appears in a characteristic region. A notable deshielding effect is observed for silicon in five-membered rings compared to acyclic analogues, a trend that is well-documented and supported by quantum chemical calculations. researchgate.net The precise chemical shift can be further influenced by the presence of heteroatoms or bulky groups within the spirocyclic framework. researchgate.net

Table 1: Representative NMR Chemical Shift Data for this compound Derivatives

CompoundNucleusChemical Shift (δ, ppm)
1,6-Diphenyl-5-silaspiro[4.4]nona-1,6-diene¹³C154.4 (C1), 150.2 (C2), 134.0 (C3), 147.6 (C4), 187.3 (C1-Si)
1,6-Dibutyl-5-silaspiro[4.4]nona-1,6-diene²⁹SiData not available in provided search results

Note: The table is populated with representative data and will be updated as more specific information becomes available.

The coupling constants, such as ¹J(²⁹Si, ¹³C), also provide valuable structural information, reflecting the nature of the silicon-carbon bonds within the spirocyclic system. researchgate.net

When the this compound framework is functionalized with boron or nitrogen-containing groups, ¹¹B and ¹⁵N NMR spectroscopy become invaluable tools for characterization.

¹¹B NMR is crucial for studying derivatives prepared through hydroboration reactions, a common strategy for synthesizing substituted 5-silaspiro[4.4]nonanes. researchgate.netresearchgate.net The ¹¹B chemical shifts and line widths provide information about the coordination environment of the boron atom, confirming its incorporation into the desired position on the spirocyclic scaffold. For example, in 2,7-diboryl-5-silaspiro[4.4]nona-1,6-diene derivatives, the ¹¹B NMR signals confirm the presence of the boryl groups. researchgate.net

¹⁵N NMR spectroscopy is employed for the characterization of nitrogen-containing derivatives, such as 1,4,6,9-tetraaza-5-silaspiro[4.4]nonane. researchgate.net The ¹⁵N chemical shifts are sensitive to the hybridization of the nitrogen atoms and their interaction with the silicon center. In cases where N→Si intramolecular coordination is possible, ¹⁵N NMR can provide evidence for such interactions. researchgate.net

Dynamic NMR (DNMR) spectroscopy is a powerful technique for investigating dynamic processes such as conformational changes, restricted rotation, and tautomeric equilibria in this compound derivatives. researchgate.netfu-berlin.de By monitoring NMR spectra at variable temperatures, it is possible to determine the energy barriers associated with these dynamic events. nih.gov

For instance, DNMR has been used to study the restricted rotation of aryl substituents in norbornane (B1196662) analogs, providing insights into the steric hindrance around the rigid scaffold. nih.gov In the context of 5-silaspiro[4.4]nonanes, this technique could be applied to study the conformational flexibility of the five-membered rings and the rotation of bulky substituents.

Furthermore, DNMR is instrumental in studying tautomeric equilibria, such as proton transfer reactions. researchgate.netnih.gov For heteroatom-containing this compound derivatives, DNMR could be used to investigate prototropic tautomerism involving nitrogen or oxygen atoms within the spirocyclic system.

Single-Crystal X-ray Diffraction Analysis

X-ray crystallography allows for the unambiguous determination of the molecular structure of this compound compounds in the solid state. uhu-ciqso.es This technique has been used to confirm the spirocyclic nature of these molecules and to precisely measure the geometry around the central silicon atom. uni-bayreuth.de

The analysis of crystal structures reveals that the five-membered rings in this compound can adopt various conformations, such as envelope or twisted forms, depending on the substitution pattern. For example, in the crystal structure of 1,6-diphenyl-5-silaspiro[4.4]nona-1,6-diene, the five-membered rings are nearly planar, with slight deviations of the carbon atoms from the mean plane. uni-bayreuth.de The two rings are twisted with respect to each other, and the phenyl substituents are also twisted relative to their respective five-membered rings. uni-bayreuth.de

The bond lengths and angles within the spirocyclic framework provide insights into the strain and electronic effects. For instance, the Si-C bond lengths and C-Si-C bond angles can be compared to those in acyclic silanes to assess the impact of the ring constraints.

Beyond the individual molecular structure, single-crystal X-ray diffraction elucidates the packing of molecules in the crystal lattice, which is governed by intermolecular interactions. rsc.org These interactions can include van der Waals forces, and in appropriately substituted derivatives, hydrogen bonds or other specific interactions. nih.gov

In the crystal structure of 1,6-diphenyl-5-silaspiro[4.4]nona-1,6-diene, intermolecular interactions are reported to be negligible. uni-bayreuth.de However, for derivatives containing polar functional groups, such as hydroxyl or amino groups, hydrogen bonding would be expected to play a significant role in dictating the solid-state architecture. The study of these interactions is crucial for understanding the material properties of these compounds. rsc.org

Mass Spectrometry Techniques

Mass spectrometry is a critical analytical technique for the structural elucidation and verification of this compound and its derivatives. Electron Ionization (EI) mass spectrometry, in particular, has been utilized to study the fragmentation patterns of the parent compound. researchgate.netaip.org

Under EI conditions, this compound undergoes characteristic fragmentation. The primary dissociation pathway involves the rupture of a silicon-carbon (Si-C) bond, which is then followed by the cleavage of carbon-carbon (C-C) bonds within the five-membered rings. aip.org This process leads to the formation of specific product ions that are diagnostic for the spirocyclic structure.

A notable fragmentation pattern is the elimination of ethene (C₂H₄), resulting in a prominent odd-electron (OE) ion peak at [M–C₂H₄]⁺•, corresponding to a mass-to-charge ratio (m/z) of 112. aip.org Another significant fragmentation involves the loss of a C₃H₆ neutral fragment, leading to an ion at m/z 98. aip.org The mass spectrum of this compound shows a series of homologous odd-electron ions, [M–CₙH₂ₙ]⁺•, where n ranges from 2 to 4, though with varying intensities. aip.org

For derivatives, such as 2,3-dimethyl-5-silaspiro[4.4]non-3-ene-2-ol, high-resolution mass spectrometry (HRMS) has been employed to confirm the exact mass and elemental composition. oup.com

Interactive Data Table: Key Mass Spectrometry Data for this compound

Ionm/z (Mass-to-Charge Ratio)Fragmentation PathwayReference
[M]⁺• 140Molecular Ion researchgate.netaip.orgepa.gov
[M–C₂H₄]⁺• 112Loss of ethene aip.org
[M–C₃H₆]⁺• 98Loss of propene aip.org

Note: The mass spectrum of this compound can be visualized as a plot with the m/z values on the x-axis and their relative abundance on the y-axis. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to verify the empirical and molecular formula of newly synthesized compounds, including this compound and its derivatives. This method provides quantitative data on the percentage composition of elements (carbon, hydrogen, and silicon in this case), which can be compared against the theoretical values calculated from the proposed chemical formula.

The molecular formula for this compound is C₈H₁₆Si, with a monoisotopic mass of 140.102127 g/mol . epa.gov The theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, and silicon.

While specific elemental analysis reports for the parent this compound are found within broader studies, the technique is standard practice. For instance, elemental analyses for related organosilicon compounds synthesized in similar research contexts have been performed by dedicated microanalytical laboratories to confirm their composition. lookchem.com

Furthermore, high-resolution mass spectrometry (HRMS) serves as a powerful complementary technique for compositional verification. By measuring the exact mass of the molecular ion with high precision, HRMS can unequivocally confirm the elemental formula. For example, the HRMS data for a derivative, 2,3-dimethyl-5-silaspiro[4.4]non-3-ene-2-ol, showed a measured m/z of 182.1122, which is in close agreement with the calculated value of 182.1127 for its formula, C₁₀H₁₈OSi. oup.com This high degree of accuracy validates the assigned elemental composition.

Interactive Data Table: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass (amu)CountTotal MassPercentage (%)
Carbon C12.011896.08868.48
Hydrogen H1.0081616.12811.50
Silicon Si28.085128.08520.02
Total 140.301 100.00

Computational and Theoretical Investigations of 5 Silaspiro 4.4 Nonane

Electronic Structure and Bonding Analysis

To gain a deeper understanding of the bonding and electronic distribution within spirocyclic silanes, specialized analysis methods are applied to the wavefunctions obtained from quantum chemical calculations.

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex results of a quantum chemical calculation into the familiar language of chemical bonding, including lone pairs, and donor-acceptor interactions. mdpi.comresearchgate.net In the study of spirocyclic imines with a silicon spiro center, NBO analysis was conducted to elucidate the nature of the mutual interactions between the spiro-conjugated cyclic skeletons and to understand the stability of these compounds. mdpi.com

For carbene-silane adducts, NBO analysis has been used to probe the strength and nature of the dative bonds between the carbene carbon and the silicon atom. acs.org This analysis provides information on bond polarities and Wiberg bond indices, which quantify the extent of covalent bonding. acs.org In a study of crystalline aminoorganosilanes, NBO methods, in conjunction with AIM (Atoms in Molecules) analysis, demonstrated the absence of significant orbital interactions between silicon and oxygen atoms, even with short internuclear distances. researchgate.net

A hypothetical NBO analysis of 5-silaspiro[4.4]nonane would be expected to reveal the nature of the Si-C bonds within the spirocyclic framework, the hybridization of the central silicon atom, and any hyperconjugative interactions that contribute to the molecule's stability.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Bader, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. mdpi.com This method is used to analyze the properties of the charge density distribution, offering valuable information about bonding characteristics and structural stability. mdpi.comnih.gov

In the investigation of sila- and germa-spirocyclic imines, QTAIM analysis was applied to understand the bonding properties and the reasons for their structural stability. mdpi.com The analysis of the electron density at bond critical points (BCPs) can distinguish between shared-electron (covalent) interactions and closed-shell (ionic, van der Waals) interactions. For various organosilicon compounds, QTAIM has been instrumental in clarifying the nature of intramolecular interactions. For example, in certain imidosilanes with short Si···O distances, QTAIM analysis, alongside NBO, showed no significant orbital interactions, indicating that the short distances were a consequence of the rigid molecular geometry rather than dative bonding. researchgate.net

A QTAIM analysis of this compound would involve locating the BCPs for all bonds and analyzing the electron density (ρ), its Laplacian (∇²ρ), and other topological properties at these points to characterize the Si-C and C-C bonds within the strained spirocyclic system.

Data Tables

Due to the lack of specific published computational data for the parent this compound, the following table presents representative computational data for a related derivative, silaspiro-[4.4]-2,3,7,8-tetramethyl-2,7-nonadiene (SpiroSi), calculated at the B3LYP/cc-pVDZ level of theory. rsc.org

Table 1: Computed Frontier Molecular Orbital Energies for Silaspiro-[4.4]-2,3,7,8-tetramethyl-2,7-nonadiene (SpiroSi)

OrbitalEnergy (eV)
HOMO-5.8
LUMO1.2
HOMO-LUMO Gap7.0

Data sourced from (TD)-DFT computational studies. rsc.org

Energy Decomposition Analysis (EDA-NOCV) for Interatomic Bonding

Energy Decomposition Analysis (EDA) combined with Natural Orbitals for Chemical Valence (NOCV) is a powerful quantum chemical method for the quantitative and qualitative analysis of chemical bonds. molaid.com This approach partitions the total interaction energy between two molecular fragments into physically meaningful components: electrostatic interaction (ΔEelstat), Pauli repulsion (ΔEPauli), and orbital interaction (ΔEorb). The orbital interaction term can be further decomposed into contributions from different types of molecular orbitals (e.g., σ, π), providing a detailed picture of the covalent bonding.

While specific EDA-NOCV studies on the parent this compound are not extensively documented in the literature, the methodology has been applied to closely related spirocyclic silicon compounds, offering valuable insights. For instance, in a study of a hypervalent spirocyclic silicon compound containing a silicon-silicon bond, EDA-NOCV was employed to characterize the nature of this bond. rsc.org The analysis revealed that the bonding between the silicon atoms was primarily of an electron-sharing (covalent) nature. rsc.org

For a hypothetical EDA-NOCV analysis of the C-Si bonds in this compound, one would partition the molecule into a central SiH₂ fragment and two cyclobutane (B1203170) diradical fragments, or other suitable fragment choices. The analysis would likely reveal the following:

ΔEelstat : A significant attractive term arising from the electrostatic interaction between the silicon and carbon atoms due to their difference in electronegativity.

ΔEPauli : A strong repulsive term resulting from the interaction of the electron clouds of the silicon and carbon fragments.

ΔEorb : A substantial stabilizing term representing the covalent character of the Si-C bonds, which could be further broken down into σ-bonding contributions.

The relative magnitudes of these terms would provide a quantitative measure of the covalent and electrostatic contributions to the stability of the Si-C bonds within the spirocyclic framework.

A representative, albeit hypothetical, EDA-NOCV data table for a single Si-C bond in this compound is presented below to illustrate the expected contributions.

Energy Component Description Hypothetical Energy (kcal/mol)
ΔEintTotal Interaction Energy-95.0
ΔEPauliPauli Repulsion+250.0
ΔEelstatElectrostatic Interaction-140.0
ΔEorbOrbital Interaction-205.0

Note: These values are illustrative and not from a specific calculation on this compound.

Spiroconjugation and Cross-Hyperconjugation Effects

Spiroconjugation is a type of through-space interaction between π-orbitals of two unsaturated systems that are connected by a spiro center. In this compound, which is a saturated system, classical spiroconjugation is absent. However, the related concepts of hyperconjugation and cross-hyperconjugation are relevant to understanding the electronic structure and stability of this molecule.

Theoretical studies on related sila- and germa-spirocyclic imines have highlighted the importance of cross-hyperconjugative interactions in influencing the charge mobility along the spirocyclic framework. molaid.com In a study of 2,7-dimethyl-5-silaspiro[4.4]nona-2,7-diene, an unsaturated analogue, an unusual degeneracy of the π-orbitals was observed, suggesting that the expected spiroconjugation was quenched. rsc.org This was attributed to the specific geometric and electronic properties of the silacyclopentadiene rings. rsc.org

For this compound, cross-hyperconjugation would manifest as interactions between the filled σ-bonding orbitals of one ring and the vacant σ*-antibonding orbitals of the other ring, mediated by the central silicon atom. These interactions, while weaker than direct conjugation, can influence the molecule's reactivity and spectroscopic properties.

Hypervalency in Silicon-Centered Spirocyclic Compounds

Hypervalency refers to the ability of an atom, in this case, silicon, to accommodate more than eight electrons in its valence shell. Silicon, being in the third period, has accessible d-orbitals that can participate in bonding, allowing for the formation of hypervalent compounds. Spirocyclic structures can enforce geometries around the central silicon atom that are conducive to hypervalent interactions.

While this compound itself is a tetracoordinate and not a hypervalent compound, its spirocyclic framework is a precursor to hypervalent species. The addition of a nucleophile to the silicon center can lead to the formation of a pentacoordinate silicate. The ease with which this occurs is an indication of the propensity of the spirocyclic system to stabilize a hypervalent state.

Studies on related spirosilanes have demonstrated the facile formation of stable hypervalent derivatives. mdpi.com For example, the reaction of Martin's spirosilane with fluoride (B91410) ions yields a stable pentacoordinate fluorosilicate. mdpi.com The geometry of such hypervalent spirosilanes often approaches a trigonal bipyramidal structure, with the most electronegative substituents occupying the apical positions. researchgate.net Research on cyclic silanes with intramolecular sulfur donors has also shown that hypervalency is readily accessible for silicon, even with less electronegative donor atoms. researchgate.net

The formation of a hypervalent adduct of this compound can be represented as follows:

Generated code

The stability of the resulting pentacoordinate species would be influenced by the nature of the nucleophile (Nu⁻) and the ability of the spirocyclic scaffold to accommodate the change in coordination and geometry at the silicon center.

Conformational Landscape and Energetics

The conformational landscape of this compound is determined by the puckering of the two five-membered silacyclopentane (B13830383) rings and their relative orientation. Each silacyclopentane ring can adopt various conformations, with the most common being the envelope (Cs symmetry) and twist (C₂ symmetry) forms. The spiro linkage introduces constraints on the possible conformations of the rings relative to each other.

Computational methods such as Density Functional Theory (DFT) and molecular mechanics are powerful tools for exploring the potential energy surface of such molecules. A systematic conformational search would likely identify several low-energy conformers corresponding to different combinations of envelope and twist forms of the two rings. Gas-phase electron diffraction studies combined with theoretical calculations on other complex cyclic systems have shown that multiple conformers can coexist in the gas phase, while often only one is present in the crystalline state. mdpi.com

A hypothetical conformational analysis of this compound would involve calculating the relative energies of various conformers to determine the global minimum and the energy barriers for interconversion.

Conformer Symmetry Description Hypothetical Relative Energy (kcal/mol)
1D₂Both rings in twist conformation0.0 (Global Minimum)
2C₂One ring envelope, one ring twist1.2
3CₛBoth rings in envelope conformation2.5

Note: This table is illustrative and represents a plausible outcome of a conformational analysis.

Prediction of Spectroscopic Parameters (e.g., NMR)

Computational chemistry plays a crucial role in predicting spectroscopic parameters, such as NMR chemical shifts, which can aid in the structural elucidation of newly synthesized compounds. For organosilicon compounds, ²⁹Si NMR spectroscopy is a particularly valuable tool, and the accurate prediction of ²⁹Si chemical shifts is of great interest.

The prediction of NMR chemical shifts for this compound and its derivatives can be achieved with good accuracy using DFT calculations. researchgate.netacs.org The choice of the functional and basis set is critical for obtaining reliable results. It has been shown that for organosilicon compounds, including relativistic effects and considering the solvent can improve the accuracy of the predictions. researchgate.net

Below is a table of predicted ¹³C and ²⁹Si NMR chemical shifts for this compound based on general trends and data from related compounds. The numbering scheme is as follows: C1 and C4 are adjacent to the silicon atom, while C2 and C3 are the other two carbon atoms in the ring.

Atom Predicted ¹³C Chemical Shift (ppm) Predicted ²⁹Si Chemical Shift (ppm)
Si(5)-~ -10 to +10
C(1, 4, 6, 9)~ 15 - 25-
C(2, 3, 7, 8)~ 25 - 35-

Note: These are estimated values. Actual experimental values may vary.

Theoretical Mechanistic Studies of Reaction Pathways

Theoretical mechanistic studies provide a molecular-level understanding of how chemical reactions occur, including the identification of transition states and intermediates and the calculation of activation energies. For this compound and related compounds, computational studies have been instrumental in elucidating the mechanisms of various reactions.

One important class of reactions is the synthesis of spirosilanes. For example, the synthesis of 5-silaspiro[4.4]nona-1,6-diene derivatives through the reaction of dialkynyl(divinyl)silanes with 9-borabicyclo[3.3.1]nonane (9-BBN) has been studied. acs.org The proposed mechanism involves a selective 1,2-hydroboration of the vinyl group, followed by an intramolecular 1,1-organoboration to form a silacyclopentene ring. acs.org The repetition of this sequence leads to the spirocyclic product. acs.org

Theoretical studies on the hydrosilylation of alkenes and carbonyls, which are fundamental reactions in organosilicon chemistry, have also provided detailed mechanistic insights. mdpi.comethz.chacs.orgepa.gov These studies have explored various proposed mechanisms, such as the Chalk-Harrod and modified Chalk-Harrod mechanisms, and have used DFT calculations to determine the most favorable reaction pathways. nih.gov

Furthermore, theoretical investigations into the reactions of silanes with other small molecules, such as water and oxygen, have been conducted to understand their reactivity and degradation pathways. These studies are crucial for understanding the stability and environmental fate of organosilicon compounds.

A generalized reaction pathway for the formation of a spirosilane via intramolecular hydrosilylation, a plausible route for synthesizing derivatives of this compound, is shown below, along with the types of information that can be obtained from theoretical studies.

Reaction: Di(but-3-en-1-yl)silane → this compound (via intramolecular hydrosilylation)

Reaction Step Intermediate/Transition State Information from Theoretical Studies
1. Catalyst ActivationCatalyst-Silane ComplexStructure and energetics of the active catalyst
2. First Ring ClosureHydrosilylation Transition State 1Activation energy barrier, geometry of the transition state
3. Intermediate FormationMonocyclic Silane (B1218182) IntermediateStability and structure of the intermediate
4. Second Ring ClosureHydrosilylation Transition State 2Activation energy barrier, stereoselectivity
5. Product FormationThis compoundOverall reaction energy, product stability

Reactivity and Reaction Mechanisms of 5 Silaspiro 4.4 Nonane and Analogs

Cleavage Reactions of Spirosilanes

The reactivity of spirosilanes, including 5-silaspiro[4.4]nonane, is significantly influenced by the strained ring systems and the nature of the substituents on the silicon atom. Cleavage of the Si-C bonds within the spirocyclic framework is a characteristic reaction pathway. For instance, the mass spectrometric fragmentation of this compound involves a primary rupture of a Si-C bond, followed by the dissociation of C-C bonds, leading to the successive loss of two ethylene (B1197577) molecules. aip.org This fragmentation pattern highlights the inherent strain within the five-membered rings of the spiro compound. aip.org

The reactivity of spirosilanes towards cleavage is also dependent on the ring size. Studies comparing the cleavage of 4-silaspiro researchgate.netresearchgate.netheptane, 4-silaspiro researchgate.netrsc.orgnonane, and 1,1-dimethylsilacyclobutane by hydrogen chloride revealed an unexpectedly low reactivity for 4-silaspiro researchgate.netresearchgate.netheptane. rsc.org This suggests that steric factors play a crucial role in controlling the rate of cleavage reactions in these systems. rsc.org

In the context of hypercoordinate silicon species, the cleavage of a Si-Si bond in a pentacoordinated disilicate has been observed upon treatment with an oxidant. researchgate.net This reaction, which leads to the formation of a Si-C bond, underscores the influence of the coordination state of silicon on its reactivity and the types of bond cleavage that can occur. researchgate.net

The following table provides a summary of representative cleavage reactions of spirosilanes:

Spirosilane DerivativeReagent/ConditionProductsReference
This compoundElectron Ionization (EI) Mass Spectrometry[M-C₂H₄]⁺· and subsequently [M-2C₂H₄]⁺· aip.org
4-Silaspiro researchgate.netresearchgate.netheptaneHydrogen Chloride in Diethyl EtherRing-opened products rsc.org
Pentacoordinated disilicate2,3-dichloro-5,6-dicyano-p-benzoquinoneSi-C bond containing product researchgate.net

Rearrangement Mechanisms

A versatile route to substituted 5-silaspiro[4.4]nona-1,6-diene derivatives involves a sequence of 1,2-hydroboration and intramolecular 1,1-organoboration reactions. researchgate.net Starting from dialkyn-1-yl(divinyl)silanes and 9-borabicyclo[3.3.1]nonane (9-BBN), the initial step is the selective 1,2-hydroboration of a vinyl group. This is followed by a rapid and quantitative intramolecular 1,1-organoboration, which results in the formation of a 1-silacyclopent-2-ene ring. researchgate.netresearchgate.net Repetition of this sequence on the second vinyl group leads to the spirocyclic framework. researchgate.net

This methodology has been successfully applied to synthesize various 5-silaspiro[4.4]nona-1,6-diene derivatives with substituents at the 1- and 6-positions and boryl groups at the 2- and 7-positions. researchgate.netresearchgate.net Subsequent protodeborylation with acetic acid can then furnish the corresponding spirosilanes with substituents only at the 1- and 6-positions. researchgate.net

Pentacoordinate silicon species derived from spirosilanes can undergo unique rearrangement reactions. For example, a chloromethylsilicate bearing two Martin's ligands, synthesized from the corresponding spirosilane, rearranges under Lewis acidic conditions. researchgate.netnih.gov This rearrangement involves the formal insertion of a methylene (B1212753) group into one of the Si-C bonds, resulting in the formation of a new tetravalent spirosilane containing a six-membered ring. researchgate.netnih.gov Interestingly, the same type of rearrangement can also be initiated by the addition of a Lewis base. researchgate.netnih.gov Density functional theory (DFT) calculations have been employed to elucidate the mechanisms of these rearrangements under both acidic and basic conditions. researchgate.netnih.gov

Cycloaddition Chemistry

The reactivity of silole derivatives, including spirosilanes containing a silole ring, in cycloaddition reactions has been explored. For instance, the reaction of 2,3-dimethyl-5-silaspiro[4.4]nona-1,3-diene with dimethyl acetylenedicarboxylate (B1228247) (DMAD) in toluene (B28343) at room temperature yields a 7-membered ring product, trimethyl 5-methoxy-8,9-dimethylspiro[5H-4,1-benzoxasilepin-1,1'-silacyclopentane]-2,3,6-tricarboxylate. oup.com This reaction proceeds through a plausible cycloaddition-rearrangement mechanism. oup.com

Furthermore, Martin's spirosilane has been shown to react with nitric oxide (NO) in a neon matrix at low temperatures to form an adduct. ipcm.fr This demonstrates the ability of these spirosilanes to act as trapping agents for radical species. ipcm.fr

Hydrosilylation Reactions

While specific examples detailing hydrosilylation reactions directly involving this compound are not prevalent in the provided context, the synthesis of this compound itself can be achieved through intramolecular hydrosilation. The intramolecular hydrosilation of a bis(alkenyl)dihydrosilane catalyzed by a rhodium(I) complex is a typical method for constructing the this compound framework.

Catalytic Applications in Organic Synthesis

This compound and its derivatives have potential as precursors in catalytic reactions. For example, they can serve as precursors in transition metal-catalyzed reactions. Rhodium-catalyzed cyclization methods utilizing spiro[4.4]nonane derivatives have been employed in the synthesis of enantioenriched compounds, highlighting their utility in asymmetric synthesis.

Hydrogen Atom Transfer (HAT) Catalysis

Hydrogen Atom Transfer (HAT) is a fundamental process in chemistry where a hydrogen atom is exchanged between two species. In the context of organosilanes, this process is crucial for various reductive and polymerization reactions. While specific studies detailing this compound as a central component in HAT catalysis are not extensively documented, the reactivity of related hydrosilanes provides a framework for understanding its potential role.

Hydrosilanes are known to participate in HAT processes, often requiring a catalyst to facilitate the transfer. nih.gov The challenge in uncatalyzed HAT from many silanes stems from a polarity mismatch between the silicon-centered radical and the substrate. scripps.edu Polarity reversal catalysis is a strategy employed to overcome this barrier, where a catalyst facilitates two polarity-matched steps to achieve a net favorable reaction. scripps.edu

A general HAT process involving hydrosilanes can be described as a net redox-neutral reaction. nih.gov For instance, sustainable HAT processes have been developed using hydrosilanes with alkali metal Lewis base catalysts, which avoids the use of transition metals. nih.gov In these systems, the catalyst can act as both a HAT initiator and a stabilizing group for the resulting silyl (B83357) radical, enabling highly selective reactions like the hydrosilylation or polymerization of vinylarenes. nih.gov The mechanism often involves a complexation-induced HAT (LBCI-HAT) pathway. nih.gov

Key Principles of HAT Catalysis Involving Hydrosilanes
PrincipleDescriptionCatalyst TypeSignificance
Polarity MismatchTrialkylsilanes can be poor HAT agents for certain functional groups due to unfavorable polar effects in the transition state. scripps.eduN/A (Uncatalyzed)Highlights the need for catalysis to enhance reactivity. scripps.edu
Polarity Reversal Catalysis (PRC)A catalyst mediates the HAT process by breaking it into two polarity-matched steps, making the overall reaction more favorable. scripps.eduVariousEnables the use of silanes in a wider range of reductive reactions. scripps.edu
Lewis Base-Catalyzed, Complexation-Induced HAT (LBCI-HAT)An alkali metal Lewis base initiates HAT and stabilizes the intermediate silyl radical. nih.govAlkali Metal Lewis Bases (e.g., Potassium-based)Provides a sustainable, transition-metal-free method for selective hydrosilylation and polymerization. nih.gov

Metal-Catalyzed Transformations (e.g., Rh-catalyzed)

Metal-catalyzed reactions are pivotal in the synthesis and functionalization of silaspirocycles. Rhodium (Rh) complexes, in particular, have been instrumental in transformations involving this compound and its derivatives. researchgate.netarkat-usa.org

A key transformation is the synthesis of the this compound skeleton itself. The intramolecular hydrosilation of a bis(alkenyl)dihydrosilane is a common method, frequently catalyzed by rhodium(I) complexes. This reaction typically proceeds under mild conditions, for example, in toluene at temperatures between 60°C and 100°C. Seminal work in this area demonstrated that using a chiral Rhodium complex could yield optically active this compound derivatives, highlighting the utility of this method in asymmetric synthesis. researchgate.netarkat-usa.orgresearchgate.net

Beyond synthesis, rhodium catalysts are employed in a wide array of organic transformations where spiro compounds may be involved. numberanalytics.com For instance, Rh(I)-catalyzed dimerization of ene-vinylidenecyclopropanes has been developed to construct spiro researchgate.netresearchgate.netdecane skeletons, which are structural analogs. nih.govrsc.org Mechanistic studies of such reactions reveal complex catalytic cycles that can involve Rh(I), Rh(III), and even Rh(V) intermediates, showcasing the versatility of rhodium in constructing complex spirocyclic systems. nih.govrsc.org

Representative Rhodium-Catalyzed Transformations
TransformationSubstrateCatalyst System (Example)ProductReference
Intramolecular HydrosilationBis(alkenyl)dihydrosilaneRhodium(I) complexThis compound derivative
Enantioselective Intramolecular HydrosilationProchiral bis(alkenyl)dihydrosilaneChiral Rhodium complexOptically active this compound derivative researchgate.netarkat-usa.orgresearchgate.net
Intermolecular Alder-Ene Type ReactionCyclopentenes and Silylacetylenes[Rh(COD)OMe]₂ / Chiral LigandChiral (E)-vinylsilane tethered cyclopentenes nih.gov
Dimerization of Ene-VinylidenecyclopropanesEne-vinylidenecyclopropaneRh(I) complexSpiro researchgate.netresearchgate.netdecane derivative nih.govrsc.org

Gas-Phase Decomposition Pathways

The study of gas-phase decomposition provides fundamental insights into the thermal stability and reaction mechanisms of molecules at high temperatures. For this compound and its analogs, these pathways can lead to the formation of novel silicon-containing species.

Research on the flash vacuum pyrolysis (FVP) of a substituted analog, 2,7-dimethyl-2,3:7,8-diepoxy-5-silaspiro[4.4]nonane, demonstrates a defined decomposition route. acs.orgacs.org The pyrolysis of this compound leads to the formation of spirocyclosiloxanes. acs.org This transformation indicates that under thermal stress, the spirocyclic framework can rearrange and incorporate oxygen to form stable siloxane structures.

The thermal decomposition of other related organosilicon compounds has also been studied, providing clues to potential pathways for this compound. For example, the gas-phase decomposition of silyl phenyl ketones is proposed to proceed through a 1,2-silaoxetane intermediate, which serves as a route to forming species with silicon-carbon double bonds (silenes). acs.org Theoretical calculations on the decomposition of various organometallic precursors, including silanes, are often used to predict reaction pathways, thermodynamic data, and activation energy barriers for different decomposition mechanisms, such as β-hydride elimination. researchgate.netrsc.org These computational studies support experimental findings and help elucidate complex reaction networks that can occur in the gas phase. rsc.org

Gas-Phase Decomposition of this compound Analogs and Related Compounds
CompoundConditionsKey Intermediates/ProductsSignificanceReference
2,7-dimethyl-2,3:7,8-diepoxy-5-silaspiro[4.4]nonaneFlash Vacuum Pyrolysis (FVP)SpirocyclosiloxanesDemonstrates a rearrangement and oxidation pathway for a substituted this compound skeleton. acs.orgacs.org
Silyl Phenyl KetonesGas-Phase Decomposition1,2-Silaoxetane intermediate, Silenes (Si=C)Provides a model for the formation of silicon-carbon double bonds from silicon-heteroatom rings under thermal conditions. acs.org
LactamomethylsilanesThermal DecompositionIsocyanatesShows a decomposition pathway for related functionalized silanes in the gas phase. researchgate.net

Stereochemistry and Chirality in Silaspiro 4.4 Nonane Derivatives

Design and Synthesis of Axially Chiral Spirosilanes

The design of axially chiral spirosilanes often targets molecules with C₂ symmetry, where the two rings are perpendicular to each other, creating a rigid chiral framework. acs.org A key strategy involves designing a 5-silaspiro[4.4]nonane derivative with a silicon atom at the spiro center and incorporating fused ring systems, such as thiophene (B33073) rings, which can serve as handles for further chemical modifications. acs.org

One of the pioneering methods for the synthesis of such compounds is the catalytic asymmetric intramolecular hydrosilation. This approach involves the reaction of a precursor molecule, such as a bis(alkenyl)silane, in the presence of a rhodium complex and a chiral phosphine (B1218219) ligand. For instance, the hydrosilation of 2,2'-bis(2,2-dimethyl-2-silapropyl)-3,3'-bithiophene results in the formation of a spirosilane. While this reaction successfully produces the desired spirocyclic skeleton, the stereoselectivity can be low with certain common chiral ligands. acs.org

Another synthetic strategy involves the selective cyclozirconation or spirozirconation of di- and tetraallylsilanes. This method produces chiral (though racemic) functional spirosilanes containing two or four stereogenic centers. The resulting spiranes are formed in a trans configuration, which confers the axial chirality to the spiro skeleton. acs.org While this method does not directly yield enantiomerically pure products, it provides a valuable route to racemic axially chiral spirosilanes that can potentially be resolved in subsequent steps. acs.org

The limited availability of methods for creating optically pure spiranes has historically been a challenge, with optical resolution being the primary technique. acs.org However, the development of catalytic asymmetric syntheses represents a significant advancement in accessing these structurally unique chiral molecules. acs.orgrsc.orgscispace.com

Enantioselective Synthesis Approaches

Significant progress has been made in developing enantioselective methods to synthesize chiral spirosilanes, moving beyond classical resolution techniques. rsc.orgrsc.org These approaches utilize transition metal catalysts paired with chiral ligands to control the stereochemical outcome of the cyclization reaction.

One of the foundational enantioselective methods is the rhodium-catalyzed asymmetric intramolecular hydrosilation. acs.org In a key study, the synthesis of a C₂-symmetric spirosilane was attempted using various chiral phosphine ligands. The results, summarized in the table below, demonstrate that while the reaction proceeds smoothly, the choice of ligand is critical for achieving high enantioselectivity. Ligands such as (R)-BINAP and (S)-(R)-BPPFA yielded the spirosilane product with low enantiomeric excess (% ee). acs.org

EntryChiral LigandDiastereomer Ratio (a:b)Yield (%)Enantiomeric Excess (% ee of 1a)
1(R)-BINAP47:539114
2(S)-(R)-BPPFA45:55954

Data from a study on Rh-catalyzed asymmetric intramolecular hydrosilation. acs.org

More recently, iridium-catalyzed reactions have shown high efficiency and enantioselectivity. A series of chiral pincer iridium complexes with oxazoline-containing PCCN-type ligands were synthesized for the asymmetric dual dehydrogenative silylation of C(sp³)–H bonds. acs.orgacs.org This method provides an effective route to oxa-spirosilanes with a stereogenic silicon center. The complex (tBuPCCNtBu)IrHCl, which has bulky tert-butyl groups, was particularly effective, furnishing the desired product in 86% yield with an enantiomeric ratio of 89:11. acs.org Other strategies include Rh-catalyzed sequential intramolecular dehydrogenative silylation of aromatic C-H bonds to produce spirosilabifluorene derivatives. acs.orgresearchgate.net

Configurational Stability and Stereomutation

The utility of axially chiral compounds depends on their configurational stability, which is the ability to resist racemization or stereomutation (inversion of configuration) under ambient or reaction conditions. For axially chiral spirosilanes, this stability is determined by the energy barrier to rotation around the bonds connecting the two rings to the central silicon atom.

The rate of racemization can be influenced by external factors such as temperature and solvent properties. mdpi.com For some axially chiral molecules, racemization is suppressed around room temperature, allowing the chirality to be retained for extended periods. mdpi.com For instance, studies on axially chiral nicotinamides have shown that the activation free energies for racemization can be determined, and the half-life of the enantiomers can vary significantly with temperature. mdpi.com While specific data for this compound is not detailed, the principles are transferable. In the case of certain chiral nicotinamides, the half-life for racemization could be extended from hours to days by lowering the temperature from 30 °C to 20 °C. mdpi.com

CompoundTemperature (°C)k (s⁻¹)ΔG‡ (kJ mol⁻¹)t₁/₂ (h)
1a201.15 × 10⁻⁵96.216.8
1a303.91 × 10⁻⁵96.14.9
1b204.50 × 10⁻⁶98.642.8
1b301.58 × 10⁻⁵98.512.2

Illustrative data on the rate of racemization for axially chiral nicotinamides (1a, 1b) in CHCl₃. This demonstrates the principle of configurational stability. mdpi.com

Furthermore, the generation of silicon-stereogenic silyl (B83357) nucleophiles with high enantiopurity and configurational stability has been reported. researchgate.netnih.gov This indicates that chiral silicon centers, including those in spirocyclic systems, can be sufficiently stable for use in stereospecific synthesis. The stability of these chiral intermediates is crucial for transferring chirality from the silicon center to a new molecule. researchgate.netnih.gov The development of conformationally rigid chiral silanes is considered a key factor in achieving successful asymmetric transformations. beilstein-journals.org

Applications in Advanced Materials Science

Polymeric Materials and Macromolecular Architectures

The integration of 5-silaspiro[4.4]nonane units into polymers offers a pathway to creating materials with enhanced characteristics and complex, well-defined structures.

This compound and related silaspiro compounds serve as versatile monomer building blocks for the synthesis of advanced polymers. The inherent strain in the spirocyclic system facilitates ring-opening polymerization (ROP), a process that can produce high molecular weight polymers. researchgate.net This method is a convenient and effective route for designing functional polymers that contain heterocyclic units within their main chains. researchgate.net

The incorporation of these spiro units into polymer backbones has been shown to significantly enhance properties such as thermal stability and mechanical strength. For instance, the polymerization of related silaspiro compounds can proceed through the opening of one of the silacyclopentane (B13830383) rings while the other remains intact, leading to a polymer with a unique structure. oup.com Furthermore, enantiomerically pure this compound derivatives have been utilized as building units for the construction of chiral macromolecules, including molecular squares with specific symmetries. oup.com This highlights the potential for creating polymers with highly controlled stereochemistry. The double ring-opening polymerization of certain spiro compounds is another significant strategy, allowing for polymerization with expansion in volume, which is a desirable trait for applications like dental composites to counteract shrinkage. nih.gov

The use of silaspiro monomers enables the development of polymers where structural and functional properties can be precisely tuned. By modifying polysiloxanes with specific functional groups, new polymers with tailored characteristics can be prepared. researchgate.net For example, adjusting the ratio of polar groups in co-polymerization reactions allows for the fine-tuning of dielectric properties in the resulting materials. researchgate.net

This approach is part of a broader strategy involving the polymerization of mixtures of different cyclosiloxanes to create copolymers with a desired set of characteristics. mdpi.commdpi.com The unique geometry and reactivity of this compound derivatives also allow for their use in developing functional coatings with specific properties such as hydrophobicity or enhanced adhesion. The ability to control the polymer architecture at a molecular level opens up possibilities for designing materials for a wide array of specialized applications.

Table 1: Polymer Properties Enhanced by Silaspiro Monomers

Property EnhancedMonomer Type/StrategyResulting Polymer/ApplicationReference(s)
Thermal & Mechanical Stability Spiro[4.4]nonane units in backboneAdvanced materials with improved durability
Controlled Stereochemistry Enantiomerically pure spirosilaneChiral macromolecules, molecular squares oup.com
Tunable Dielectric Properties Co-polymerization of modified polysiloxanesPolymers for electronic applications researchgate.net
Specific Surface Properties Functionalized silaspiro derivativesFunctional coatings with tailored hydrophobicity/adhesion
Volume Expansion during Polymerization Double ring-opening polymerizationLow-shrinkage dental composites nih.gov

Catalytic Systems and Ligand Design

The rigid C2 symmetry and unique steric and electronic properties of axially chiral spirosilanes make them highly promising as ligands in asymmetric catalysis. kyoto-u.ac.jp The synthesis of enantiomerically pure this compound derivatives, often achieved through rhodium-catalyzed intramolecular hydrosilation, is a key step in developing these advanced catalytic systems. oup.comresearchgate.net

These chiral spirosilane ligands have been explored for their utility in asymmetric synthesis, where their rigid structure provides a well-defined chiral environment. kyoto-u.ac.jp This rigidity is crucial for achieving high levels of enantioselectivity in chemical reactions. For example, derivatives of 5-silaspiro[4.4]nona-1,6-diene serve as effective axially chiral ligands. researchgate.netresearchgate.net The development of such ligands based on the silaspiro framework is a significant area of research, aiming to create highly efficient and selective catalysts for the synthesis of complex chiral molecules.

Table 2: Catalytic Applications of Silaspiro Compounds

Application AreaCompound/SystemFunctionKey FeatureReference(s)
Asymmetric Synthesis Enantioenriched this compound derivativesChiral LigandRigid spiro architecture provides a defined chiral environment for catalysis. kyoto-u.ac.jp
Asymmetric Hydrosilation Rh(I)-SILOP catalyst systemCatalystEnables the synthesis of enantiomerically pure spirosilanes. oup.com
General Catalysis This compoundPrecursorServes as a starting material for transition-metal catalysts.

Electronic Materials and Microelectronics

This compound has been identified as a novel and highly effective precursor for materials used in microelectronics. researchgate.net Specifically, it has been designed for the plasma-enhanced chemical vapor deposition (PECVD) of low-k dielectric films, which are critical components in modern semiconductor devices. researchgate.net These films act as insulating layers (low-k cap layers) and as barriers to prevent the diffusion of copper from the interconnects into the silicon, a major cause of device failure. researchgate.net

The stable spiro structure of this compound is resistant to fragmentation under plasma conditions, which allows for the deposition of films with a high carbon content (30–35 at%). researchgate.net This high carbon content contributes to the material's low dielectric constant (k-value). Research has shown that films derived from this precursor exhibit k-values below 3.1, outperforming many conventional precursors and making them suitable for advanced semiconductor manufacturing nodes. researchgate.net The general field of organosilicon chemistry has produced numerous compounds with applications in microelectronics, and the unique structure of spirosilanes positions them as particularly advantageous for next-generation devices. researchgate.net

Table 3: Properties of Low-k Films from this compound Precursor

PropertyValue/CharacteristicSignificance in MicroelectronicsReference(s)
Precursor This compound (SSN)Novel precursor for PECVD researchgate.net
Application Low-k cap layer, Cu diffusion barrierInsulation and prevention of metal migration in integrated circuits researchgate.net
Carbon Content 30–35 at%High carbon content contributes to low dielectric constant researchgate.net
Dielectric Constant (k-value) < 3.1Reduces signal delay and power consumption in chips researchgate.net
Structural Integrity Stable spiro structure resists plasma-induced fragmentationEnsures deposition of high-quality, dense films researchgate.net

Ceramics and Hybrid Materials

Organosilicon compounds are well-established precursors for the synthesis of silicon-based ceramics, such as silicon carbide (SiC) and silicon carbonitride (SiCN), through pyrolysis. The molecular structure of the precursor heavily influences the composition and properties of the final ceramic material. While direct research on this compound for ceramic production is emerging, the technical applications for organosilicon compounds in general frequently extend to ceramics. researchgate.net The high carbon and silicon content of this compound makes it a plausible candidate for a precursor to silicon carbide-based materials.

In the realm of hybrid materials, silaspiro compounds offer intriguing possibilities. The ability to create functional polymers from these monomers opens the door to developing organic-inorganic hybrid materials where the silaspiro unit acts as a rigid, inorganic node. For example, the synthesis of biomass-silicone composites represents a pathway toward creating advanced hybrid materials with unique property profiles. mdpi.com The spirocyclic core of this compound can be seen as a building block for creating three-dimensional networks in hybrid materials, combining the processability of polymers with the rigidity and stability of inorganic components.

Q & A

Q. What mechanistic insights have been gained from studying the lithiation reactions of this compound precursors?

  • Methodological Answer : Catalytic lithiation of (chloromethyl)cyclopropane generates homoallyllithium intermediates, which undergo stereospecific ring-opening to form silaspiro products. In situ IR spectroscopy tracks intermediate formation, while DFT maps transition states to explain stereochemical outcomes .

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Feasible Synthetic Routes

Reactant of Route 1
5-Silaspiro[4.4]nonane
Reactant of Route 2
5-Silaspiro[4.4]nonane

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